

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-4-(trifluoromethyl)phenol
Cat. No.:	B1369301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring substituted with both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group, presents a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The methoxy group, also a common substituent in bioactive molecules, influences the electronic nature and hydrogen bonding capabilities of the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the known physical properties of **3-Methoxy-4-(trifluoromethyl)phenol**. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also offers insights into the expected properties based on the influence of its functional groups and provides information on the synthesis of structurally related compounds to aid researchers in their work with this molecule.

Molecular Structure and Properties

The foundational properties of **3-Methoxy-4-(trifluoromethyl)phenol** have been established and are crucial for any experimental design or computational modeling.

Property	Value	Source
CAS Number	106877-41-2	[1] [2]
Molecular Formula	C ₈ H ₇ F ₃ O ₂	[2]
Molecular Weight	192.14 g/mol	[3]

Structure:

Caption: 2D structure of **3-Methoxy-4-(trifluoromethyl)phenol**.

Physical Properties: An Overview

A thorough search of scientific databases and chemical supplier information did not yield experimentally determined values for several key physical properties of **3-Methoxy-4-(trifluoromethyl)phenol**. The following table summarizes the available information and explicitly notes where data is currently unavailable.

Property	Value	Remarks
Melting Point	Not available	Data not found in the searched literature.
Boiling Point	Not available	Data not found in the searched literature.
Density	Not available	Data not found in the searched literature.
Solubility	Not available	Expected to have moderate solubility in organic solvents and limited solubility in water.
pKa	Not available	The phenolic proton's acidity will be influenced by the electron-withdrawing $-CF_3$ group and the electron-donating $-OCH_3$ group.

The absence of this data highlights an opportunity for further experimental characterization of this compound. For researchers requiring these parameters for applications such as reaction optimization, formulation development, or computational studies, experimental determination is highly recommended.

Spectroscopic Data

While specific experimental spectra for **3-Methoxy-4-(trifluoromethyl)phenol** are not readily available in public spectral databases, the expected spectroscopic characteristics can be inferred from the analysis of its structural isomers and related compounds.

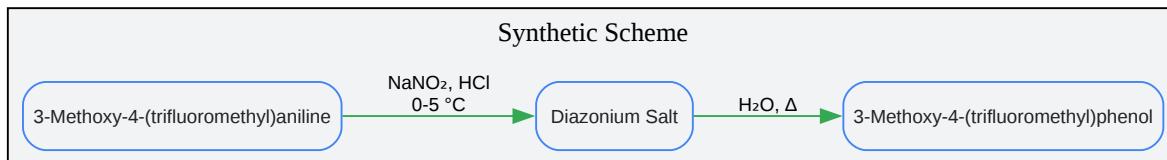
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methoxy and trifluoromethyl groups. The methoxy group will appear as a singlet, typically in the range

of 3.8-4.0 ppm. The phenolic proton signal may be broad and its chemical shift will be solvent-dependent.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around $3200\text{-}3600\text{ cm}^{-1}$), C-O stretching of the ether and phenol, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the $1000\text{-}1350\text{ cm}^{-1}$ region).


Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.14 g/mol). The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of Structurally Related Phenols: Methodological Insights

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-4-(trifluoromethyl)phenol** was not found in the reviewed literature, the synthesis of structurally similar compounds provides valuable insights into potential synthetic strategies. A common approach for the synthesis of substituted phenols involves the diazotization of an appropriate aniline precursor followed by hydrolysis.

Hypothetical Synthetic Pathway:

A plausible synthetic route to **3-Methoxy-4-(trifluoromethyl)phenol** could start from 3-methoxy-4-(trifluoromethyl)aniline.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **3-Methoxy-4-(trifluoromethyl)phenol**.

Experimental Protocol for a Related Compound (Diazotization of an Aniline):

The following is a general procedure for the diazotization of an aniline, which could be adapted for the synthesis of the target molecule from its corresponding aniline precursor.

- Salt Formation: Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
- Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) in water, keeping the temperature below 10 °C.
- Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
- Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as distillation or chromatography.

Causality in Experimental Choices:

- Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing unwanted side reactions and ensuring a good yield.
- Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species in the diazotization reaction.

- Controlled Addition of Nitrite: Slow, controlled addition of the sodium nitrite solution is important to manage the exothermic nature of the reaction and to avoid a buildup of nitrous acid.

Conclusion

3-Methoxy-4-(trifluoromethyl)phenol is a compound with high potential in various fields of chemical research. While its fundamental molecular properties are known, a significant gap exists in the publicly available experimental data for its key physical properties. This guide has consolidated the available information and provided a framework for understanding the compound's expected characteristics based on established chemical principles. The outlined synthetic strategies for related compounds offer a starting point for researchers interested in the preparation and further investigation of this molecule. The determination and publication of the missing physical and spectroscopic data would be a valuable contribution to the scientific community.

References

- Vendor Information for a rel
- BenchChem entry for a rel
- MSDS for a rel
- Sunway Pharm Product Page
- Product Listing
- Fisher Scientific Safety Data Sheet for a rel
- Thermo Fisher Scientific Safety Data Sheet for a rel
- BOC Sciences Product Page for a rel
- Safety Data Sheet for a rel
- Key Organics Safety Data Sheet for a rel
- PubChemLite entry for a rel
- Capot Chemical Specifications for a rel
- Arctom Scientific Product Page for a rel
- Capot Chemical Specific
- Sigma-Aldrich search results for rel
- Review on Trifluoromethyl Ethers
- PubChem entry for a rel
- MDPI article on synthesis of a rel
- NIH article on synthesis of a rel
- BenchChem Technical Guide for a rel

- PubChem entry for a rel

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369301#3-methoxy-4-trifluoromethyl-phenol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com